Trimetoquinol - 14187-92-9

Trimetoquinol

Catalog Number: EVT-1514612
CAS Number: 14187-92-9
Molecular Formula: C19H23NO5
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An adrenergic beta-agonist used as a bronchodilator agent in asthma therapy.
Overview

Trimetoquinol is a synthetic compound primarily recognized for its pharmacological properties, particularly as a bronchodilator. It belongs to the class of beta-adrenergic agonists, which are commonly used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease. Trimetoquinol has been extensively studied for its ability to stimulate beta-adrenergic receptors, leading to relaxation of bronchial smooth muscles and subsequent improvement in airflow.

Source

The compound was first synthesized in the 1970s and has since been evaluated for various biological activities. Research has demonstrated that trimetoquinol can act on different receptor systems, including beta-1 and beta-2 adrenergic receptors, as well as thromboxane A2 pathways, showcasing its potential therapeutic applications in cardiovascular and respiratory diseases .

Classification

Trimetoquinol is classified under the following categories:

  • Chemical Class: Beta-adrenergic agonists
  • Therapeutic Class: Bronchodilators
  • Chemical Structure: It is a derivative of tetrahydroisoquinoline, characterized by multiple methoxy groups on its aromatic ring.
Synthesis Analysis

Methods

The synthesis of trimetoquinol involves several chemical reactions that typically include the following steps:

  1. Formation of Tetrahydroisoquinoline: The initial step often includes the condensation of phenolic precursors with appropriate alkylating agents.
  2. Methoxylation: The introduction of methoxy groups is achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
  3. Purification: The final product is purified using chromatographic techniques to isolate the desired isomer.

Technical Details

A notable synthesis approach involves the use of halogenated derivatives, which have been shown to modulate the biological activity of trimetoquinol significantly. For instance, halogenation at specific positions on the aromatic ring can enhance or reduce agonistic properties on various receptor types .

Molecular Structure Analysis

Structure

Trimetoquinol’s molecular formula is C17_{17}H21_{21}NO3_{3}. Its structure features a tetrahydroisoquinoline core with three methoxy groups located at positions 3, 4, and 5 on the phenyl ring.

Data

The compound's molecular weight is approximately 287.36 g/mol. The structural configuration contributes to its biological activity by allowing effective interaction with adrenergic receptors.

Chemical Reactions Analysis

Reactions

Trimetoquinol participates in various chemical reactions that are crucial for its pharmacological activity:

  1. Beta-Adrenergic Activation: Upon binding to beta-adrenergic receptors, trimetoquinol activates adenylate cyclase, leading to increased cyclic adenosine monophosphate levels, which facilitates bronchodilation.
  2. Thromboxane A2 Antagonism: The compound also exhibits antagonistic properties against thromboxane A2, which plays a role in platelet aggregation and vasoconstriction .

Technical Details

Research has shown that modifications to trimetoquinol's structure can lead to significant changes in its receptor selectivity and potency. For example, halogen substitutions have been evaluated for their effects on both agonistic and antagonistic activities .

Mechanism of Action

Process

Trimetoquinol functions primarily through its action on beta-adrenergic receptors:

  1. Agonistic Activity: By binding to beta-2 adrenergic receptors in bronchial tissues, it induces smooth muscle relaxation.
  2. Signal Transduction: This binding activates G-proteins that stimulate adenylate cyclase, increasing cyclic adenosine monophosphate levels within cells.
  3. Physiological Effects: The increase in cyclic adenosine monophosphate leads to relaxation of bronchial muscles, reducing airway resistance and improving airflow.

Data

Experimental studies indicate that trimetoquinol exhibits varying degrees of potency across different species and receptor types, emphasizing the importance of structural modifications in optimizing therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Trimetoquinol is typically presented as a white crystalline powder.
  • Solubility: It is soluble in organic solvents such as ethanol and chloroform but has limited solubility in water.

Chemical Properties

  • Melting Point: The melting point ranges from 140°C to 145°C.
  • Stability: Trimetoquinol is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analytical techniques such as high-performance liquid chromatography have been employed to assess purity and stability profiles during storage .

Applications

Scientific Uses

Trimetoquinol has several significant applications in scientific research and medicine:

  • Bronchodilator Therapy: It is utilized in treating asthma and chronic obstructive pulmonary disease due to its ability to relax bronchial passages.
  • Research Tool: As a beta-adrenergic agonist, it serves as a valuable tool in pharmacological studies aimed at understanding receptor dynamics and drug interactions.
  • Cardiovascular Studies: Its antagonistic effects on thromboxane A2 make it relevant for research into cardiovascular therapies aimed at preventing platelet aggregation.
Chemical Structure and Synthesis of Trimetoquinol

Core Tetrahydroisoquinoline Scaffold: Structural Analysis

Trimetoquinol (TMQ), chemically designated as (S)-1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, features a complex heterocyclic architecture central to its pharmacological activity. Its core structure consists of a fully saturated tetrahydroisoquinoline ring system, where the benzene ring is fused to a piperidine-like moiety, creating a rigid, planar benzazepine framework. This scaffold provides three-dimensional stability essential for receptor interactions [5] [7]. The molecule incorporates two critical pharmacophores: a catechol unit (6,7-dihydroxy groups) on the isoquinoline ring and a 1-(3,4,5-trimethoxybenzyl) substituent at the C1 position. Quantum mechanical analyses reveal that the catechol’s ortho-dihydroxy configuration enables chelation of magnesium ions in adrenergic receptor binding pockets, while the trimethoxybenzyl group’s electron-rich aromatic system facilitates hydrophobic interactions with receptor subtypes [2] [5]. X-ray crystallography studies confirm a pseudo-equatorial orientation of the trimethoxybenzyl group, minimizing steric strain and optimizing ligand-receptor docking geometry [6].

Table 1: Key Structural Features of Trimetoquinol

Structural ElementChemical CharacteristicsBiological Significance
Tetrahydroisoquinoline CoreSaturated bicyclic ring system (benzene + piperidine)Provides molecular rigidity and stereochemical control
Catechol Moiety (6,7-OH)ortho-DihydroxybenzeneMediates hydrogen bonding with adrenergic receptors
Trimethoxybenzyl Substituent1-(3,4,5-Trimethoxybenzyl) at C1Enhances hydrophobic binding and subtype selectivity
Chiral Center(S)-configuration at C1Determines agonist potency (S > R)

Synthetic Methodologies for TMQ and Derivatives

The synthesis of TMQ primarily employs the Pictet-Spengler condensation, a classical approach for tetrahydroisoquinoline formation. This one-pot reaction involves the acid-catalyzed cyclization between dopamine hydrochloride and 3,4,5-trimethoxybenzaldehyde, yielding the racemic tetrahydroisoquinoline scaffold. Critical to this process is the use of Lewis acids (e.g., boron trifluoride etherate) or protic acids (e.g., HCl) in anhydrous solvents like dichloromethane or acetonitrile, achieving cyclization at ambient temperature with yields exceeding 70% [3] [6]. For N-substituted derivatives, reductive amination strategies are utilized, where aldehydes react with primary amines followed by sodium borohydride reduction. This approach enabled the synthesis of pivotal analogs like 1-methyl-TMQ and 1-benzyl-TMQ, revealing structure-activity relationships (SAR) [3] [4]. Advanced routes incorporate transition metal-catalyzed coupling for halogenated derivatives. For example, palladium-catalyzed Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the C6/C7 positions, while Buchwald-Hartwig amination constructs novel N-alkylated variants [6]. Selective protection-deprotection sequences are indispensable due to the catechol’s sensitivity. Benzyl ether protection of catechol hydroxyls precedes N-alkylation, with subsequent deprotection via hydrogenolysis (Pd/C, H₂) providing the target compounds [3] [6].

Table 2: Synthetic Approaches for TMQ and Key Analogues

MethodologyKey Reagents/ConditionsTarget CompoundsYield Range
Pictet-Spengler CyclizationDopamine·HCl + 3,4,5-Trimethoxybenzaldehyde; BF₃·Et₂O, CH₂Cl₂, 25°CRacemic TMQ70-85%
Reductive AminationTMQ + Aldehyde/ketone; NaBH₃CN, MeOH, 0°C → 25°CN-Alkylated TMQ (e.g., N-methyl, N-benzyl)45-65%
Halogenation/CouplingTMQ + NBS (N-bromosuccinimide); Pd(PPh₃)₄, arylboronic acids5-/8-Halogenated TMQ; biaryl-TMQ30-55%
Stereoselective SynthesisChiral auxiliaries (e.g., Evans oxazolidinones); asymmetric hydrogenation(S)-TMQ enantiomer50-70% (98% ee)

Role of Substituents: Trimethoxybenzyl and Catechol Moieties

The trimethoxybenzyl group is a non-catechol bioisostere that profoundly influences beta-adrenergic receptor (β-AR) subtype engagement. Biochemical studies demonstrate its 3,4,5-trimethoxy arrangement creates an optimal hydrophobic profile for β₂-AR binding, with Kᵢ values of 1.8 nM in human lung membranes. Removal of a single methoxy group (e.g., 3,4-dimethoxy analog) reduces β₂-AR affinity by >100-fold, underscoring the necessity for symmetric substitution [10] [13]. Conversely, the catechol moiety (6,7-dihydroxy groups) is indispensable for agonist efficacy. Methylation of one hydroxyl group diminishes cAMP production in β₂-AR-expressing CHO cells by 90%, while di-methylation abolishes activity, confirming the catechol’s role in hydrogen-bond networks with Serine residues (e.g., Ser204, Ser207) in receptor transmembrane domains [2] [10]. Intriguingly, structural modifications at the N-benzyl position reveal divergent bioactivity profiles:

  • 1-Benzyl-TMQ: Exhibits potent thromboxane A₂ (TXA₂) receptor antagonism (IC₅₀ = 80 nM in platelets) but negligible β-AR activity due to steric hindrance of receptor docking [3] [14].
  • Halogenated Derivatives: 5-Iodo-TMQ shows enhanced β₂-selectivity (β₂/β₁ ratio = 48:1) due to halogen bonding with Tyr308 in β₂-AR [10] [14].

These SAR trends highlight the pharmacophore’s modularity: catechol governs agonist potency, trimethoxybenzyl modulates subtype selectivity, and N-substituents can divert activity toward non-adrenergic targets like TXA₂ receptors [3] [10] [14].

Stereochemical Considerations in Synthesis

TMQ exists as enantiomers due to its chiral center at C1 of the tetrahydroisoquinoline ring. Biochemical studies consistently establish the (S)-enantiomer as the high-affinity agonist, exhibiting subnanomolar potency (EC₅₀ = 0.8 nM) at human β₂-AR expressed in CHO cells, while the (R)-isomer is 300–700-fold less potent across β-AR subtypes [2] [13]. This stereoselectivity arises from differential hydrogen bonding: the (S)-configuration positions the catechol hydroxyls optimally for interaction with Ser165 in β₁-AR and Ser204/207 in β₂-AR, whereas the (R)-enantiomer adopts a suboptimal binding pose [2]. Synthetic access to enantiopure TMQ employs three key strategies:

  • Chiral Resolution: Diastereomeric salt formation with L-tartaric acid separates (R)- and (S)-TMQ from racemates (>99% ee) [13].
  • Asymmetric Synthesis: Borch reductive amination using (R)- or (S)-α-methylbenzylamine chiral auxiliaries yields enantiomerically enriched intermediates, later removed via hydrogenolysis [6].
  • Enzymatic Desymmetrization: Lipase-catalyzed (e.g., Candida antarctica) transesterification of prochiral diacetate precursors affords (S)-monoacetate intermediates, hydrolyzed to (S)-TMQ (94% ee) [6].

Isomeric Activity Ratios (IARs) quantify stereochemical bias, with (S)/(R) potency ratios reaching 1,585 in guinea pig trachea (β₂-AR) and 2884 in rat esophageal muscle (atypical β-AR), confirming profound enantiomeric discrimination in functional tissues [2] [13]. These ratios remain consistent across species and receptor subtypes, validating the (S)-enantiomer’s biological preeminence.

Table 3: Enantioselectivity of Trimetoquinol at Beta-Adrenergic Receptors

Receptor SubtypeTissue/SystemIsomeric Activity Ratio (IAR) [(S)/(R)]Primary Effect
β₁-AdrenoceptorGuinea pig right atria224:1Positive chronotropy
β₂-AdrenoceptorGuinea pig trachea1585:1Bronchodilation
Atypical β-AR (β₃-like)Rat brown adipocytes398:1Thermogenesis, lipolysis
Human β₂-AR (recombinant)CHO cells expressing β₂-AR724:1cAMP accumulation

Properties

CAS Number

14187-92-9

Product Name

Trimetoquinol

IUPAC Name

1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride

Molecular Formula

C19H23NO5

InChI

InChI=1S/C19H23NO5.ClH/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14;/h7-10,14,20-22H,4-6H2,1-3H3;1H

SMILES

COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O.Cl

Synonyms

1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.